molecular formula C7H12N2 B1314187 2-Isopropyl-1-methyl-1H-imidazole CAS No. 22509-02-0

2-Isopropyl-1-methyl-1H-imidazole

Cat. No.: B1314187
CAS No.: 22509-02-0
M. Wt: 124.18 g/mol
InChI Key: IOILKZYWNMYWJY-UHFFFAOYSA-N
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Description

2-Isopropyl-1-methyl-1H-imidazole is a heterocyclic organic compound belonging to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features an isopropyl group at the second position and a methyl group at the first position of the imidazole ring. Imidazoles are known for their wide range of chemical and biological activities, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-Isopropyl-1-methyl-1H-imidazole has numerous applications in scientific research:

Future Directions

Imidazole and its derivatives have a broad range of applications and are key components of many natural products . They are used in the development of new drugs and have various biological activities . Therefore, the study and application of “2-Isopropyl-1-methyl-1H-imidazole” and similar compounds may continue to be a significant area of research in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1-methyl-1H-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can yield imidazole derivatives with different substitution patterns.

    Substitution: The imidazole ring can undergo nucleophilic and electrophilic substitution reactions, leading to a wide range of functionalized derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Comparison with Similar Compounds

    2-Methylimidazole: Lacks the isopropyl group, leading to different chemical and biological properties.

    1-Methylimidazole: Lacks the isopropyl group, affecting its reactivity and applications.

    2-Isopropylimidazole: Similar structure but without the methyl group, resulting in distinct properties and uses.

Uniqueness: 2-Isopropyl-1-methyl-1H-imidazole is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-methyl-2-propan-2-ylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)7-8-4-5-9(7)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOILKZYWNMYWJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517366
Record name 1-Methyl-2-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22509-02-0
Record name 1-Methyl-2-(propan-2-yl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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